molecular formula C21H24N4O4 B2991054 tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866050-10-4

tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2991054
CAS No.: 866050-10-4
M. Wt: 396.447
InChI Key: KSVNEJFTEQYOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound featuring multiple functional groups. This structure includes a furyl group, an oxadiazole ring, a phenyl group, a tetrahydropyrazine ring, and a tert-butyl ester. Such a configuration suggests versatile reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : Formation begins with the synthesis of the intermediate compounds necessary for each functional group. The oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with orthoesters.

  • Route 2: : The furyl group is introduced via a Suzuki-Miyaura cross-coupling reaction.

  • Route 3: : Subsequent steps involve the coupling of these intermediates under anhydrous conditions, employing palladium catalysis to facilitate the formation of the phenyl and pyrazine rings.

  • Reaction Conditions: : The reactions require strictly controlled temperatures, typically in the range of 80-100°C, with inert atmospheres such as nitrogen or argon to prevent oxidation.

Industrial Production Methods

In industrial settings, the synthesis scales up by optimizing the reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors can be employed to maintain precise control over the reaction parameters, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the furyl and phenyl groups.

  • Reduction: : The oxadiazole ring is susceptible to reduction under strong reducing agents.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the tetrahydropyrazine ring and phenyl group.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) under high pressure.

  • Substitution: : Nucleophiles such as alkoxides or amines in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation: : Formation of carboxylic acids or aldehydes.

  • Reduction: : Conversion to amines or alcohols.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis to create more complex molecules. Its reactivity allows for the exploration of novel synthetic pathways.

Biology

Medicine

Investigated for its potential as a pharmaceutical intermediate in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry

Utilized in the development of specialty polymers and advanced materials due to its diverse functional groups and stability.

Mechanism of Action

Tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes and receptors that it can inhibit or activate, impacting biochemical pathways.

  • Pathways Involved: : Modulation of oxidative stress pathways or signaling pathways related to cell proliferation.

Comparison with Similar Compounds

Comparison

  • tert-butyl 4-{4-[5-(2-furyl)-1,2,4-thiadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate: : Similar structure but with a thiadiazole ring instead of oxadiazole, leading to different reactivity and applications.

  • tert-butyl 4-{4-[5-(2-furyl)-1,2,4-triazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate: : Features a triazole ring, which can influence the compound's stability and biological activity.

Uniqueness

Hope you find this exploration enlightening. What do you think?

Properties

IUPAC Name

tert-butyl 4-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-21(2,3)28-20(26)25-12-10-24(11-13-25)16-8-6-15(7-9-16)18-22-19(29-23-18)17-5-4-14-27-17/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVNEJFTEQYOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.